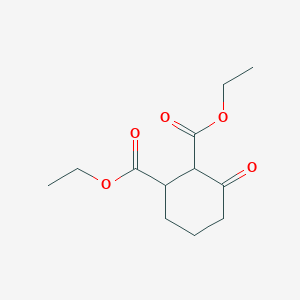
Diethyl 3-oxocyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-oxocyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C12H18O5. It features a six-membered cyclohexane ring with two ester groups and a ketone group. This compound is known for its versatility in organic synthesis and its role as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-oxocyclohexane-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes typically use continuous flow reactors to ensure efficient mixing and heat transfer, resulting in higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-oxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Diethyl 3-oxocyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It serves as a precursor in the synthesis of various pharmaceutical compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl 3-oxocyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,3-acetonedicarboxylate: Another ester compound with similar reactivity but different structural features.
Dimethyl 2-oxocyclohexane-1,3-dicarboxylate: Shares the cyclohexane ring structure but differs in the position of functional groups.
Uniqueness
Diethyl 3-oxocyclohexane-1,2-dicarboxylate is unique due to its specific arrangement of ester and ketone groups, which allows for a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
53445-05-9 |
|---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
diethyl 3-oxocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C12H18O5/c1-3-16-11(14)8-6-5-7-9(13)10(8)12(15)17-4-2/h8,10H,3-7H2,1-2H3 |
InChI Key |
JZQNQCRNIJRGTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC(=O)C1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















